Journal Name:Environmental Toxicology and Pharmacology
Journal ISSN:1382-6689
IF:5.785
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/523024/description#description
Year of Origin:1996
Publisher:Elsevier
Number of Articles Per Year:193
Publishing Cycle:Bimonthly
OA or Not:Not
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2021-06-07 , DOI:
10.1146/annurev-chembioeng-060718-030249
A nature-inspired solution (NIS) methodology is proposed as a systematic platform for innovation and to inform transformative technology required to address Grand Challenges, including sustainable development. Scalability, efficiency, and resilience are essential to nature, as they are to engineering processes. They are achieved through underpinning fundamental mechanisms, which are grouped as recurring themes in the NIS approach: hierarchical transport networks, force balancing, dynamic self-organization, and ecosystem properties. To leverage these universal mechanisms, and incorporate them effectively into engineering design, adaptations may be needed to accommodate the different contexts of nature and engineering applications. Nature-inspired chemical engineering takes advantage of the NIS methodology for process intensification, as demonstrated here in fluidization, catalysis, fuel cell engineering, and membrane separations, where much higher performance is achieved by rigorously employing concepts optimized in nature. The same approach lends itself to other applications, from biomedical engineering to information technology and architecture.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2022-04-13 , DOI:
10.1146/annurev-chembioeng-092220-010254
Hydrogen has been identified as one of the key elements to bolster longer-term climate neutrality and strategic autonomy for several major countries. Multiple road maps emphasize the need to accelerate deployment across its supply chain and utilization. Being one of the major contributors to global CO2 emissions, the transportation sector finds in hydrogen an appealing alternative to reach sustainable development through either its direct use in fuel cells or further transformation to sustainable fuels. This review summarizes the latest developments in hydrogen use across the major energy-consuming transportation sectors. Rooted in a systems engineering perspective, we present an analysis of the entire hydrogen supply chain across its economic, environmental, and social dimensions. Providing an outlook on the sector, we discuss the challenges hydrogen faces in penetrating the different transportation markets.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2023-03-14 , DOI:
10.1146/annurev-chembioeng-101121-084508
There is growing interest in identifying antibodies that protect against infectious diseases, especially for high-risk individuals and pathogens for which no vaccine is yet available. However, pathogens that manifest as opportunistic or latent infections express complex arrays of virulence-associated proteins and are adept at avoiding immune responses. Some pathogens have developed strategies to selectively destroy antibodies, whereas others create decoy epitopes that trick the host immune system into generating antibodies that are at best nonprotective and at worst enhance pathogenesis. Antibody engineering strategies can thwart these efforts by accessing conserved neutralizing epitopes, generating Fc domains that resist capture or degradation and even accessing pathogens hidden inside cells. Design of pathogen-resistant antibodies can enhance protection and guide development of vaccine immunogens against these complex pathogens. Here, we discuss general strategies for design of antibodies resistant to specific pathogen defense mechanisms.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2023-03-17 , DOI:
10.1146/annurev-chembioeng-101121-090840
Electrochemical synthesis of organic chemical commodities provides an alternative to conventional thermochemical manufacturing and enables the direct use of renewable electricity to reduce greenhouse gas emissions from the chemical industry. We discuss electrochemical synthesis approaches that use abundant carbon feedstocks for the production of the largest petrochemical precursors and basic organic chemical products: light olefins, olefin oxidation derivatives, aromatics, and methanol. First, we identify feasible routes for the electrochemical production of each commodity while considering the reaction thermodynamics, available feedstocks, and competing thermochemical processes. Next, we summarize successful catalysis and reaction engineering approaches to overcome technological challenges that prevent electrochemical routes from operating at high production rates, selectivity, stability, and energy conversion efficiency. Finally, we provide an outlook on the strategies that must be implemented to achieve large-scale electrochemical manufacturing of major organic chemical commodities.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2023-03-13 , DOI:
10.1146/annurev-chembioeng-101121-074313
In the past two decades, we have witnessed a rapid emergence of new and powerful photochemical and photocatalytic synthetic methods. Although these methods have been used mostly on a small scale, there is a growing need for efficient scale-up of photochemistry in the chemical industry. This review summarizes and contextualizes the advancements made in the past decade regarding the scale-up of photo-mediated synthetic transformations. Simple scale-up concepts and important fundamental photochemical laws have been provided along with a discussion concerning suitable reactor designs that should facilitate scale-up of this challenging class of organic reactions.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2022-04-06 , DOI:
10.1146/annurev-chembioeng-092220-015404
Three-dimensional printing is a still-emerging technology with high impact for the medical community, particularly in the development of tissues for the clinic. Many types of printers are under development, including extrusion, droplet, melt, and light-curing technologies. Herein we discuss the various types of 3D printers and their strengths and weaknesses concerning tissue engineering. Despite the advantages of 3D printing, challenges remain in the development of large, clinically relevant tissues. Advancements in bioink development, printer technology, tissue vascularization, and cellular sourcing/expansion are discussed, alongside future opportunities for the field. Trends regarding in situ printing, personalized medicine, and whole organ development are highlighted.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2021-06-07 , DOI:
Annual Review of Chemical and Biomolecular Engineering
The bottom-up approach in synthetic biology aims to create molecular ensembles that reproduce the organization and functions of living organisms and strives to integrate them in a modular and hierarchical fashion toward the basic unit of life—the cell—and beyond. This young field stands on the shoulders of fundamental research in molecular biology and biochemistry, next to synthetic chemistry, and, augmented by an engineering framework, has seen tremendous progress in recent years thanks to multiple technological and scientific advancements. In this timely review of the research over the past decade, we focus on three essential features of living cells: the ability to self-reproduce via recursive cycles of growth and division, the harnessing of energy to drive cellular processes, and the assembly of metabolic pathways. In addition, we cover the increasing efforts to establish multicellular systems via different communication strategies and critically evaluate the potential applications.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2021-06-07 , DOI:
10.1146/annurev-chembioeng-102020-015923
There is considerable interest in the development of hybrid organic–inorganic materials because of the potential for harvesting the unique capabilities that each system has to offer. Proteins are an especially attractive organic component owing to the high amount of chemical information encoded in their amino acid sequence, their amenability to molecular and computational (re)design, and the many structures and functions they specify. Genetic installation of solid-binding peptides (SBPs) within protein frameworks affords control over the position and orientation of adhesive and morphogenetic segments, and a path toward predictive synthesis and assembly of functional materials and devices, all while harnessing the built-in properties of the host scaffold. Here, we review the current understanding of the mechanisms through which SBPs bind to technologically relevant interfaces, with an emphasis on the variables that influence the process, and highlight the last decade of progress in the use of solid-binding proteins for hybrid and hierarchical materials synthesis.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2021-06-07 , DOI:
10.1146/annurev-chembioeng-061720-081242
Detailed analysis of textural properties, e.g., pore size and connectivity, of nanoporous materials is essential to identify correlations of these properties with the performance of gas storage, separation, and catalysis processes. The advances in developing nanoporous materials with uniform, tailor-made pore structures, including the introduction of hierarchical pore systems, offer huge potential for these applications. Within this context, major progress has been made in understanding the adsorption and phase behavior of confined fluids and consequently in physisorption characterization. This enables reliable pore size, volume, and network connectivity analysis using advanced, high-resolution experimental protocols coupled with advanced methods based on statistical mechanics, such as methods based on density functional theory and molecular simulation. If macro-pores are present, a combination of adsorption and mercury porosimetry can be useful. Hence, some important recent advances in understanding the mercury intrusion/extrusion mechanism are discussed. Additionally, some promising complementary techniques for characterization of porous materials immersed in a liquid phase are introduced.
Environmental Toxicology and Pharmacology ( IF 5.785 ) Pub Date: 2023-03-21 , DOI:
10.1146/annurev-chembioeng-092220-030446
Scientific and engineering capabilities in hydrocarbon supply chains developed over decades in international oil and gas companies (IOCs) uniquely position these companies to drive rapid scale-up and transition to a net-zero emission economy. Flexible large-scale production of energy carriers such as hydrogen, ammonia, methanol, and other synthetic fuels produced with low- or zero-emission renewable power, nuclear energy, or hydrogen derived from natural gas with carbon capture and storage will enable long-distance transport and permanent storage options for clean energy. Use of energy carriers can overcome the inherent constraints of a fully electrified energy system by providing the energy and power densities, as well as transport and storage capacity, required to achieve energy supply and security in a net-zero emission economy, and over time allow optimization to the lowest cost for a consumer anywhere on the globe.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学3区 | ENVIRONMENTAL SCIENCES 环境科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.50 | 61 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/etap/
- Collection Carrier
- full length papers short communications full-length reviews mini-reviews